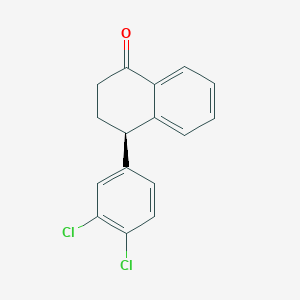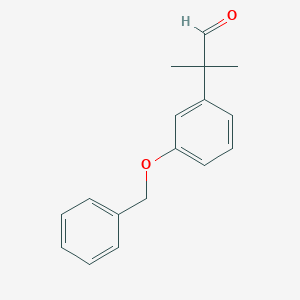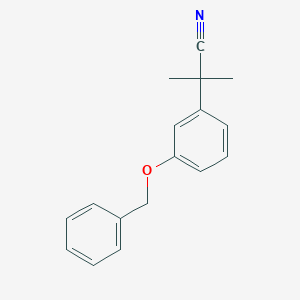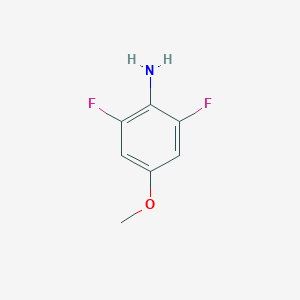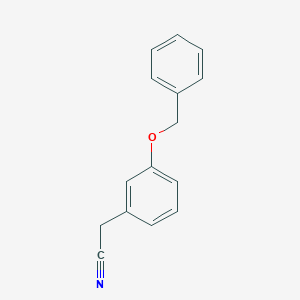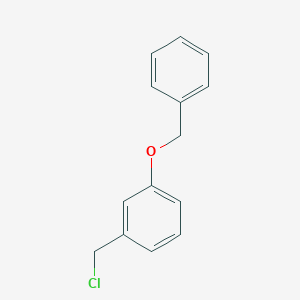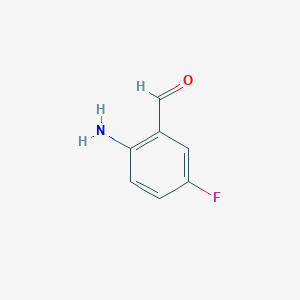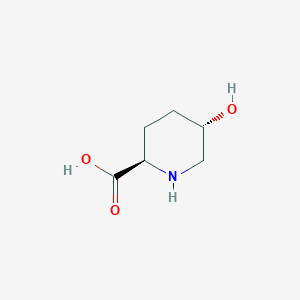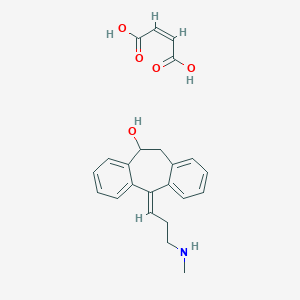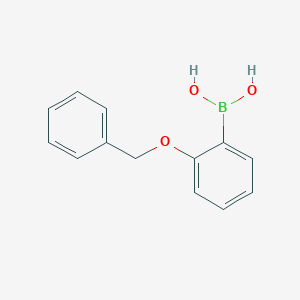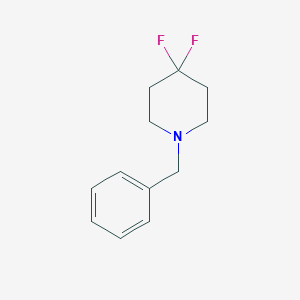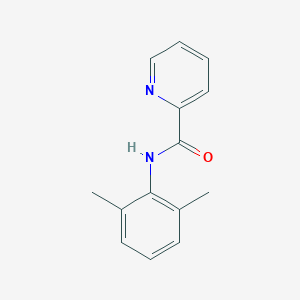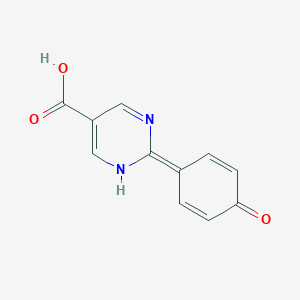
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, also known as HPPC, is a heterocyclic compound that belongs to the pyrimidine family. It has been extensively studied due to its potential applications in the field of medicinal chemistry. HPPC has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and angiogenesis. It has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical And Physiological Effects
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to using 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid in lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid. One area of research is the development of novel derivatives of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, which may lead to the development of new therapeutic targets. In addition, the potential applications of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of new assays and models for studying the effects of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid should be a focus of future research.
Conclusion:
In conclusion, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments, but there are also some limitations to using it. Future research should focus on the development of novel derivatives of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves the reaction of 4-hydroxybenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation, to yield 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid. The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been optimized to achieve high yields and purity.
Scientific Research Applications
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
142603-90-5 |
|---|---|
Product Name |
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid |
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h1-6,14H,(H,15,16) |
InChI Key |
SLMLOFHHPCXGPG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=O)C=CC1=C2NC=C(C=N2)C(=O)O |
SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)O |
Canonical SMILES |
C1=CC(=O)C=CC1=C2NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
